5-Methyloxolane-2,3,4-trione
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Overview
Description
5-Methyloxolane-2,3,4-trione is an organic compound with a unique structure that includes a five-membered oxolane ring with three carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyloxolane-2,3,4-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dicarbonyl compound with a methylating agent in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice and reaction time, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
5-Methyloxolane-2,3,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the carbonyl groups under acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives, such as esters and amides .
Scientific Research Applications
5-Methyloxolane-2,3,4-trione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 5-Methyloxolane-2,3,4-trione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use, such as in drug development or material science .
Comparison with Similar Compounds
Similar Compounds
2-Methyloxolane: A related compound with similar structural features but different reactivity and applications.
1,3,5-Tris(2-hydroxyethyl)isocyanurate: Another compound with multiple carbonyl groups, used in different industrial applications
Uniqueness
5-Methyloxolane-2,3,4-trione is unique due to its specific arrangement of carbonyl groups within the oxolane ring. This structure imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications. Its reactivity and potential for forming various derivatives further enhance its utility in research and development .
Properties
CAS No. |
5692-54-6 |
---|---|
Molecular Formula |
C5H4O4 |
Molecular Weight |
128.08 g/mol |
IUPAC Name |
5-methyloxolane-2,3,4-trione |
InChI |
InChI=1S/C5H4O4/c1-2-3(6)4(7)5(8)9-2/h2H,1H3 |
InChI Key |
KDDIGKJOTSBYSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C(=O)C(=O)O1 |
Origin of Product |
United States |
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